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molecular formula C8H6O4 B8535786 7-(Hydroxymethyl)furo[3,2-c]pyran-4-one

7-(Hydroxymethyl)furo[3,2-c]pyran-4-one

Cat. No. B8535786
M. Wt: 166.13 g/mol
InChI Key: KNAIZLDVMHYIOQ-UHFFFAOYSA-N
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Patent
US08058425B2

Procedure details

Add lithium diisopropylamine (0.454 mole) as a solution in tetrahydrofuran (100) mL to a solution of 3-furoic acid (23.36 g, 0.208 mole) at −78° C. over 30 minutes and stir for 1 hour at −78° C. To the resulting di-anion add 1,3-Bis-triisopropylsilanyloxy-propan-2-one as a solution in tetrahydrofuran (250 mL)over 30 minutes and stir at −78° C. for 1 hour and allow to warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride, pour into ethylacetate (1 L), add 1N HCL (1 L) and separate the two layers. Wash the organic layer with 1N HCl, water, and brine, dry over magnesium sulfate, filter and concentrate to an oil. Dissolve the crude oil in 50% tetrahydrofuran and 50% 3N HCl (1 L) and heat a reflux over night. Distill off tetrahydrofuran, concentrate under reduced pressure and, add acetonitrile remove it under reduced pressure to azeotrope off the remaining water. Dissolve the resulting crude oil in acetonitrile (250 mL) and add the solution to a solution of toluene containing a catalytic amount of p-toluenesulfonic acid at reflux that is fitted with a Dean Stark trap over 30 minutes. Toluene was added to replace the acetonitrile and water removed by distillation and azetroping (500 mL). Heat the solution at reflux until it appears no further water is being removed. The hot solution was poured into an erlenmeyer flask and allowed to cool. Triturate the brown remaining residue with ethylacetate and methanol and combine it with the toluene solution and concentrate. Dilute with ethylacetate and wash with saturated aqueous sodium bicarbonate and brine, dry over magnesium sulfate and concentrate to an off white solid. Purification by flash chromatography eluting with hexane:ethylacetate gives 13.27 g (42%) of the title compound as a white solid.
Quantity
0.454 mol
Type
reactant
Reaction Step One
Quantity
23.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1,3-Bis-triisopropylsilanyloxy-propan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Yield
42%

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.[Li].[O:9]1[CH:13]=[CH:12][C:11]([C:14]([OH:16])=[O:15])=[CH:10]1.C([Si](C(C)C)(C(C)C)[O:21][CH2:22][C:23](=O)[CH2:24]O[Si](C(C)C)(C(C)C)C(C)C)(C)C.C(OC(=O)C)C>O1CCCC1>[OH:21][CH2:22][C:23]1[C:10]2[O:9][CH:13]=[CH:12][C:11]=2[C:14](=[O:16])[O:15][CH:24]=1 |f:0.1,^1:7|

Inputs

Step One
Name
Quantity
0.454 mol
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
23.36 g
Type
reactant
Smiles
O1C=C(C=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
1,3-Bis-triisopropylsilanyloxy-propan-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Si](OCC(CO[Si](C(C)C)(C(C)C)C(C)C)=O)(C(C)C)C(C)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stir for 1 hour at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stir at −78° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
add 1N HCL (1 L)
CUSTOM
Type
CUSTOM
Details
separate the two layers
WASH
Type
WASH
Details
Wash the organic layer with 1N HCl, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an oil
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the crude oil in 50% tetrahydrofuran
TEMPERATURE
Type
TEMPERATURE
Details
50% 3N HCl (1 L) and heat
TEMPERATURE
Type
TEMPERATURE
Details
a reflux over night
DISTILLATION
Type
DISTILLATION
Details
Distill off tetrahydrofuran
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure
ADDITION
Type
ADDITION
Details
add acetonitrile
CUSTOM
Type
CUSTOM
Details
remove it under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the resulting crude oil in acetonitrile (250 mL)
ADDITION
Type
ADDITION
Details
add the solution to a solution of toluene containing a catalytic amount of p-toluenesulfonic acid
TEMPERATURE
Type
TEMPERATURE
Details
at reflux that
CUSTOM
Type
CUSTOM
Details
is fitted with a Dean Stark trap over 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Toluene was added
CUSTOM
Type
CUSTOM
Details
removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
Heat the solution
TEMPERATURE
Type
TEMPERATURE
Details
at reflux until it
CUSTOM
Type
CUSTOM
Details
is being removed
ADDITION
Type
ADDITION
Details
The hot solution was poured into an erlenmeyer flask
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
Triturate the
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
ADDITION
Type
ADDITION
Details
Dilute with ethylacetate
WASH
Type
WASH
Details
wash with saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to an off white solid
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography
WASH
Type
WASH
Details
eluting with hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC=1C2=C(C(OC1)=O)C=CO2
Measurements
Type Value Analysis
AMOUNT: MASS 13.27 g
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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